molecular formula C21H16N2O3S B2509348 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 441290-40-0

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No. B2509348
CAS RN: 441290-40-0
M. Wt: 376.43
InChI Key: PXOGWYJXBFJVPA-UHFFFAOYSA-N
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Description

The compound N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a chemical entity that can be presumed to have a complex structure involving a thiazole ring, a furan moiety, and a phenoxybenzamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of compounds with similar structures often involves multi-step chemical reactions that may include the formation of thiazole rings and the attachment of various functional groups. For example, the synthesis of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, a potent mGluR1 antagonist, demonstrates the complexity of such processes . Although the exact synthesis route for this compound is not provided, it is likely to involve similar intricate steps, including the formation of the thiazole and furan rings, followed by their subsequent functionalization.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using various spectroscopic techniques, such as IR, Raman, and NMR. For instance, the study of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide involved detailed vibrational analysis and theoretical DFT investigations to determine the most stable conformers and understand the conformational flexibility of the molecule . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiazole-containing compounds can be quite varied, depending on the substituents attached to the thiazole ring. The papers provided do not directly discuss the chemical reactions of this compound, but they do mention the synthesis and biological evaluation of related compounds, which suggests that the compound may also undergo various chemical transformations . These could include reactions at the thiazole ring or the furan moiety, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound can be influenced by the presence of the thiazole and furan rings, as well as the phenoxybenzamide group. The compound's lipophilicity and potential to cross biological membranes can also be predicted based on its molecular structure. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would be essential to determine if the compound is suitable for drug development, as seen with the mGluR1 antagonist .

Scientific Research Applications

Pharmacokinetics and Safety Evaluation

Research into the pharmacokinetics and safety of chemically related compounds, such as insect repellents and pharmaceuticals, has been thorough. For instance, studies on N,N-diethyl-3-methylbenzamide (deet) review its effective use against a variety of insects, its rapid skin penetration, biodistribution, metabolism, and the occasional occurrence of side effects from extensive skin absorption. Similar research approaches could apply to N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile, and potential biotoxicity in relevant biomedical contexts (Qiu, Jun, & McCall, 1998).

Chemical Modification for Medicinal Applications

The development of novel therapeutic agents often involves the modification of existing chemical structures to improve efficacy, reduce toxicity, or alter pharmacokinetic properties. For example, the synthesis and evaluation of 2,4‐thiazolidinediones and their derivatives highlight the process of integrating different structural fragments to combat various diseases, including antimicrobial, anticancer, and antidiabetic conditions. This methodology underscores the potential of this compound as a scaffold for developing new drugs through targeted chemical modifications (Singh et al., 2022).

Environmental Impact and Degradation Studies

Understanding the environmental fate and degradation pathways of chemical compounds is crucial for assessing their ecological impact and developing strategies for their removal from natural and artificial environments. Research on other compounds, such as acetaminophen, through advanced oxidation processes (AOPs), offers insights into their degradation kinetics, by-products, and potential environmental toxicity. Similar studies could be designed for this compound to ascertain its stability, persistence, and degradation products in environmental matrices (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-14-7-12-19(25-14)18-13-27-21(22-18)23-20(24)15-8-10-17(11-9-15)26-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOGWYJXBFJVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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